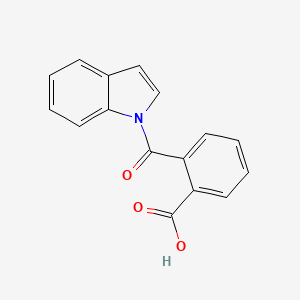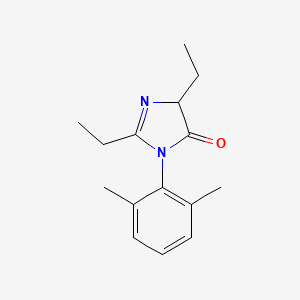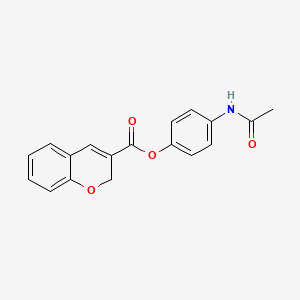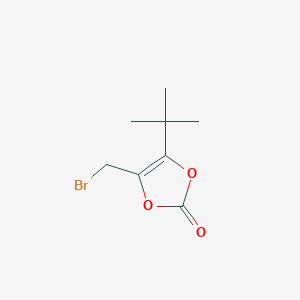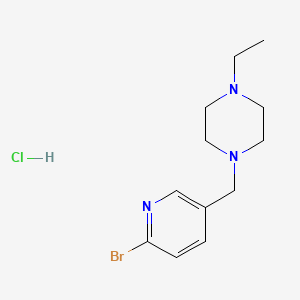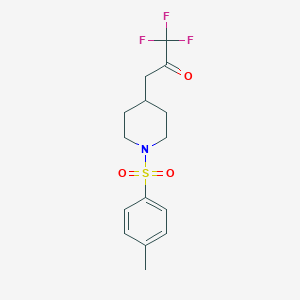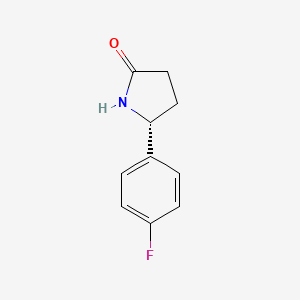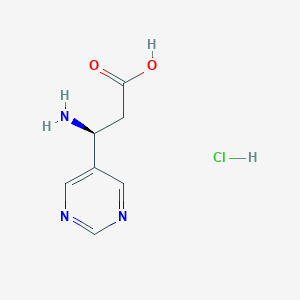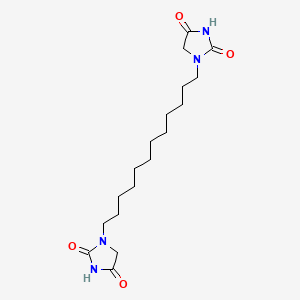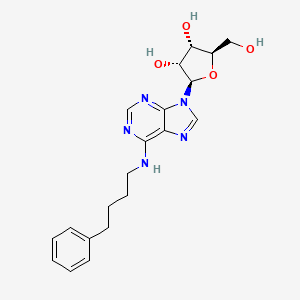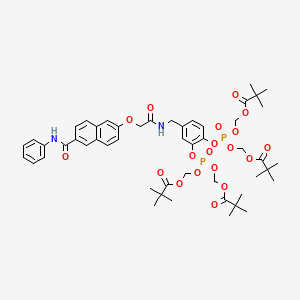
((((4-((2-((6-(PHenylcarbamoyl)naphthalen-2-yl)oxy)acetamido)methyl)-1,2-phenylene)bis(oxy))bis(oxo-l5-phosphanetriyl))tetrakis(oxy))tetrakis(methylene) tetrakis(2,2-dimethylpropanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “((((4-((2-((6-(PHenylcarbamoyl)naphthalen-2-yl)oxy)acetamido)methyl)-1,2-phenylene)bis(oxy))bis(oxo-l5-phosphanetriyl))tetrakis(oxy))tetrakis(methylene) tetrakis(2,2-dimethylpropanoate)” is a complex organic molecule with a unique structure It contains multiple functional groups, including phenylcarbamoyl, naphthalen-2-yl, acetamido, and phosphoroxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the phenylcarbamoyl group: This can be achieved by reacting phenyl isocyanate with a suitable amine.
Introduction of the naphthalen-2-yl group: This involves a coupling reaction between a naphthalene derivative and the phenylcarbamoyl intermediate.
Formation of the acetamido group: This step involves the reaction of the naphthalen-2-yl intermediate with acetic anhydride.
Introduction of the phosphoroxy groups: This is achieved through a phosphorylation reaction using a suitable phosphorus reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The phenylcarbamoyl and naphthalen-2-yl groups can be oxidized under suitable conditions.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The phosphoroxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the phenylcarbamoyl group can yield phenylcarboxylic acids, while reduction of the acetamido group can produce primary amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s functional groups may interact with biological molecules, making it useful for studying biochemical pathways.
Medicine: Its potential bioactivity could be explored for drug development.
Industry: The compound’s unique structure may find applications in materials science, such as the development of new polymers or catalysts.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. For example, the phenylcarbamoyl group may interact with enzymes or receptors, modulating their activity. The naphthalen-2-yl group could intercalate into DNA, affecting gene expression. The acetamido and phosphoroxy groups may participate in hydrogen bonding or electrostatic interactions with biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylcarbamoyl derivatives: These compounds share the phenylcarbamoyl group and may have similar bioactivity.
Naphthalene derivatives: Compounds containing the naphthalen-2-yl group may exhibit similar chemical reactivity.
Phosphoroxy compounds: These compounds share the phosphoroxy groups and may have similar applications in materials science.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which can interact synergistically to produce unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C50H64N2O19P2 |
|---|---|
Poids moléculaire |
1059.0 g/mol |
Nom IUPAC |
[[2-[bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxy]-4-[[[2-[6-(phenylcarbamoyl)naphthalen-2-yl]oxyacetyl]amino]methyl]phenoxy]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C50H64N2O19P2/c1-47(2,3)43(55)62-29-66-72(59,67-30-63-44(56)48(4,5)6)70-39-23-18-33(24-40(39)71-73(60,68-31-64-45(57)49(7,8)9)69-32-65-46(58)50(10,11)12)27-51-41(53)28-61-38-22-21-34-25-36(20-19-35(34)26-38)42(54)52-37-16-14-13-15-17-37/h13-26H,27-32H2,1-12H3,(H,51,53)(H,52,54) |
Clé InChI |
MUMYHLFNCMVUDK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)OCOP(=O)(OCOC(=O)C(C)(C)C)OC1=C(C=C(C=C1)CNC(=O)COC2=CC3=C(C=C2)C=C(C=C3)C(=O)NC4=CC=CC=C4)OP(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-Fluorobenzo[b]thiophen-4-yl)methanamine](/img/structure/B12941678.png)
